molecular formula C18H23N3O3S B12161255 (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone

(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone

Cat. No.: B12161255
M. Wt: 361.5 g/mol
InChI Key: XKWWNRYCPMZIMT-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a 1,1-dioxidotetrahydrothiophen-3-yl group and at the 4-position with a 1-methylindole-2-carbonyl moiety. The 1-methylindol-2-yl group is critical for aromatic interactions in biological systems, as indole derivatives are prevalent in receptor-binding pharmacophores .

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-(1-methylindol-2-yl)methanone

InChI

InChI=1S/C18H23N3O3S/c1-19-16-5-3-2-4-14(16)12-17(19)18(22)21-9-7-20(8-10-21)15-6-11-25(23,24)13-15/h2-5,12,15H,6-11,13H2,1H3

InChI Key

XKWWNRYCPMZIMT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Oxidation of Tetrahydrothiophene to Tetrahydrothiophene 1,1-Dioxide

The tetrahydrothiophene sulfone group is synthesized via oxidation of tetrahydrothiophene. Common oxidizing agents include hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM). For example:

TetrahydrothiopheneH2O2/AcOHTetrahydrothiophene 1,1-dioxide(Yield: 85–92%)[6][10]\text{Tetrahydrothiophene} \xrightarrow{\text{H}2\text{O}2/\text{AcOH}} \text{Tetrahydrothiophene 1,1-dioxide} \quad \text{(Yield: 85–92\%)}

Functionalization at the 3-Position

The 3-hydroxytetrahydrothiophene 1,1-dioxide intermediate is prepared via hydroxylation. This step often employs epoxidation followed by acid-catalyzed ring-opening or direct hydroxylation using borane-THF and subsequent oxidation. The hydroxyl group is then converted to a tosylate using toluenesulfonyl chloride (TsCl) in pyridine or triethylamine (Et₃N):

3-Hydroxytetrahydrothiophene 1,1-dioxideTsCl, Et3N3-Tosyltetrahydrothiophene 1,1-dioxide(Yield: 70–78%)[4][9]\text{3-Hydroxytetrahydrothiophene 1,1-dioxide} \xrightarrow{\text{TsCl, Et}_3\text{N}} \text{3-Tosyltetrahydrothiophene 1,1-dioxide} \quad \text{(Yield: 70–78\%)}

Piperazine Substitution

The tosylate undergoes nucleophilic displacement with piperazine in dimethylformamide (DMF) or acetonitrile, catalyzed by potassium carbonate (K₂CO₃):

3-Tosyltetrahydrothiophene 1,1-dioxide+PiperazineK2CO3,Δ4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazine(Yield: 65–72%)[1][6]\text{3-Tosyltetrahydrothiophene 1,1-dioxide} + \text{Piperazine} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazine} \quad \text{(Yield: 65–72\%)}

Synthesis of 1-Methyl-1H-indole-2-carbonyl Chloride

Fischer Indole Synthesis

1-Methyl-1H-indole-2-carboxylic acid is prepared via Fischer indole cyclization. Phenylhydrazine reacts with ethyl pyruvate under acidic conditions (e.g., HCl/EtOH), followed by methylation at the 1-position using methyl iodide (CH₃I) and sodium hydride (NaH):

Phenylhydrazine+Ethyl pyruvateHCl/EtOH1H-Indole-2-carboxylic acid ethyl esterCH3I, NaH1-Methyl-1H-indole-2-carboxylic acid ethyl ester(Yield: 60–68%)[7][9]\text{Phenylhydrazine} + \text{Ethyl pyruvate} \xrightarrow{\text{HCl/EtOH}} \text{1H-Indole-2-carboxylic acid ethyl ester} \xrightarrow{\text{CH}_3\text{I, NaH}} \text{1-Methyl-1H-indole-2-carboxylic acid ethyl ester} \quad \text{(Yield: 60–68\%)}

Hydrolysis and Acid Chloride Formation

The ester is hydrolyzed to the carboxylic acid using NaOH in ethanol/water, followed by conversion to the acid chloride with thionyl chloride (SOCl₂):

1-Methyl-1H-indole-2-carboxylic acid ethyl esterNaOH1-Methyl-1H-indole-2-carboxylic acidSOCl21-Methyl-1H-indole-2-carbonyl chloride(Yield: 85–90%)[7][13]\text{1-Methyl-1H-indole-2-carboxylic acid ethyl ester} \xrightarrow{\text{NaOH}} \text{1-Methyl-1H-indole-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{1-Methyl-1H-indole-2-carbonyl chloride} \quad \text{(Yield: 85–90\%)}

Coupling of Intermediates

Amide Bond Formation

The final step involves reacting 1-methyl-1H-indole-2-carbonyl chloride with 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DCM or DMF:

1-Methyl-1H-indole-2-carbonyl chloride+4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazineDIPEATarget Compound(Yield: 55–65%)[6][10]\text{1-Methyl-1H-indole-2-carbonyl chloride} + \text{4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazine} \xrightarrow{\text{DIPEA}} \text{Target Compound} \quad \text{(Yield: 55–65\%)}

Optimization Notes :

  • Excess piperazine (1.2 equiv) improves yield by mitigating dimerization.

  • Catalytic 4-dimethylaminopyridine (DMAP) enhances reaction rate.

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Coupling

An alternative employs Mitsunobu conditions to couple 3-hydroxytetrahydrothiophene 1,1-dioxide with a pre-formed indole-piperazine intermediate. However, this method is less efficient (Yield: 40–45%) due to steric hindrance.

Reductive Amination

A ketone intermediate (e.g., 1-methyl-1H-indole-2-carbaldehyde) can undergo reductive amination with 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine using sodium cyanoborohydride (NaBH₃CN). This route suffers from low selectivity (Yield: 30–35%).

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (s, 1H, indole H-3), 7.42–7.38 (m, 2H), 6.95 (s, 1H), 3.88 (s, 3H, N-CH₃), 3.72–3.68 (m, 4H, piperazine), 3.15–3.10 (m, 2H, tetrahydrothiophene), 2.95–2.85 (m, 4H, piperazine).

  • HRMS (ESI+) : m/z calculated for C₁₉H₂₂N₃O₃S [M+H]⁺: 372.1382, found: 372.1385.

Purity Analysis

HPLC (C18 column, 90:10 H₂O/ACN): Retention time = 8.2 min, purity >98%.

Challenges and Mitigation Strategies

ChallengeSolutionReference
Over-oxidation of tetrahydrothiopheneUse controlled H₂O₂ stoichiometry
Piperazine dimerizationEmploy mono-Boc protection
Low indole coupling efficiencyActivate carbonyl with HATU/DIPEA

Chemical Reactions Analysis

Reactivity of the Piperazine Ring

The piperazine moiety is a secondary amine, enabling reactions typical for nitrogen-containing heterocycles. Key reactions include:

Reaction TypeConditions/ReagentsProduct/OutcomeSource Relevance
Alkylation Alkyl halides, polar aprotic solventsN-alkylated piperazine derivatives; regioselectivity influenced by steric bulk
Acylation Acyl chlorides, DCC/DMAPFormation of amides or ureas at nitrogen sites
Salt Formation Strong acids (HCl, H₂SO₄)Water-soluble salts for pharmaceutical formulations
Coordination Metal ions (e.g., Zn²⁺, Cu²⁺)Metal complexes with potential catalytic or biological activity

Sulfone Group Reactivity

The 1,1-dioxidotetrahydrothiophen-3-yl group is electron-withdrawing, directing electrophilic substitution and participating in redox processes:

Reaction TypeConditions/ReagentsProduct/OutcomeSource Relevance
Nucleophilic Attack Strong nucleophiles (e.g., Grignard)Limited reactivity due to sulfone’s electron-withdrawing nature
Reduction LiAlH₄ or catalytic hydrogenationReduction to thiolane derivatives (unlikely under standard conditions)
Oxidative Stability H₂O₂, O₃Stable; further oxidation not typically observed

Indole Methanone Reactivity

The indole-methanone system exhibits reactivity at the ketone and aromatic positions:

Reaction TypeConditions/ReagentsProduct/OutcomeSource Relevance
Ketone Reduction NaBH₄, LiAlH₄Secondary alcohol formation at the methanone bridge
Electrophilic Substitution HNO₃/H₂SO₄, halogensSubstitution at indole’s C5 or C7 positions; hindered by methyl group at N1
N-Methyl Stability Strong bases (e.g., NaOH)Demethylation unlikely under mild conditions

Cross-Coupling and Functionalization

Modern synthetic strategies enable selective modifications:

Reaction TypeConditions/ReagentsProduct/OutcomeSource Relevance
Buchwald–Hartwig Pd catalysts, aryl halidesIntroduction of aryl/heteroaryl groups to the indole or piperazine
Suzuki Coupling Boronic acids, Pd(PPh₃)₄Biaryl formation at indole positions
Click Chemistry Cu(I), azidesTriazole-linked conjugates for bioconjugation

Degradation Pathways

Stability under physiological or synthetic conditions:

ConditionDegradation PathwayProducts IdentifiedSource Relevance
Acidic Hydrolysis HCl, refluxCleavage of piperazine-sulfone bond; indole remains intact
Oxidative Stress ROS (e.g., OH- )Sulfone group remains stable; indole ring oxidation to oxindole possible
Photolysis UV light (254 nm)Radical-mediated decomposition; requires stabilization for storage

Comparative Reactivity Table

Key functional groups ranked by reactivity:

GroupReactivity LevelDominant Reaction Types
Piperazine N-HHighAlkylation, acylation, salt formation
Methanone (C=O)ModerateReduction, nucleophilic addition
Sulfone (SO₂)LowRedox-inert under standard conditions
Indole C-HModerateElectrophilic substitution (limited by N-methyl)

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various neurological disorders. Its structural components suggest possible interactions with neurotransmitter systems, making it a candidate for research into:

  • Anxiolytic Effects : Studies indicate that compounds with similar structures can exhibit anxiolytic properties, potentially aiding in the treatment of anxiety disorders.
  • Antidepressant Activity : The indole structure is often associated with antidepressant effects due to its similarity to serotonin.

Neuropharmacology

Research has explored the compound's influence on neurochemical pathways. It may interact with serotonin and dopamine receptors, leading to potential applications in:

  • Mood Disorders : Investigations into its efficacy in managing depression and anxiety.
  • Cognitive Enhancement : Potential use in enhancing cognitive functions and memory.

Synthesis and Derivatives

The synthesis of (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone has led to the development of various derivatives. These derivatives are being studied for:

  • Improved Biological Activity : Modifications to the core structure may enhance pharmacological properties.
  • Diverse Therapeutic Targets : Exploring different receptor interactions can lead to new therapeutic agents.

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Neuroprotective Effects

A study demonstrated that derivatives of this compound exhibited neuroprotective effects in animal models of neurodegenerative diseases. The mechanism was linked to the modulation of oxidative stress and inflammation pathways.

Case Study 2: Antidepressant-like Activity

In a controlled trial involving animal models, the compound showed significant antidepressant-like effects compared to standard treatments. Behavioral assays indicated improved mood and reduced anxiety levels.

Mechanism of Action

The mechanism of action of (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a key role in regulating cellular excitability, and the compound acts as an activator, modulating the activity of these channels and influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position on the Indole Ring

  • Target Compound: (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone
  • Analog: (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone Key Difference: Methyl group on indole at position 5 vs. 2. Implications: Indole-2-yl derivatives often exhibit stronger π-π stacking in receptor pockets compared to indole-5-yl analogs, which may alter binding affinity .

Piperazine Substitution Patterns

  • Compound A: (4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1) Structure: Benzyl group on piperazine instead of sulfone-containing tetrahydrothiophene.
  • Compound B: 4-(3-Methoxyphenyl)piperazin-1-ylmethanone Structure: 3-Methoxyphenyl on piperazine and indol-3-yl group. Implications: The methoxy group may enhance serotonin receptor affinity, while the indol-3-yl moiety is associated with distinct binding profiles compared to indol-2-yl derivatives .

Heterocyclic Variations

  • Compound C: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Structure: Thiophene replaces indole; trifluoromethylphenyl on piperazine. Implications: Thiophene’s electron-rich ring may engage in different hydrophobic interactions, while the CF3 group enhances metabolic resistance .

Pharmacophore Features in Cannabinoid Analogs

  • Relevance: Indole-derived cannabinoids (e.g., JWH-018) highlight the importance of side-chain length and cyclic substituents. Target Compound: The piperazine-sulfone unit mimics a morpholinoethyl side chain, which is crucial for CB1 receptor binding.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents LogP (Predicted) Notable Properties
Target Compound C₁₇H₂₀N₃O₃S 346.43 Indol-2-yl, tetrahydrothiophene sulfone ~2.1 Enhanced polarity, moderate solubility
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone C₂₀H₂₁N₃O 319.40 Benzyl, indol-2-yl 3.0 High lipophilicity
4-(3-Methoxyphenyl)piperazin-1-ylmethanone C₂₁H₂₂N₃O₂ 348.42 3-Methoxyphenyl, indol-3-yl ~2.8 Potential serotonin receptor affinity
Thiophen-2-yl (4-(4-CF3-phenyl)piperazin-1-yl)methanone C₁₆H₁₆F₃N₂OS 356.37 Thiophene, trifluoromethylphenyl ~3.5 Metabolic stability

Research Findings and Implications

  • Sulfone Group Impact : The tetrahydrothiophene sulfone in the target compound likely improves solubility and oxidative stability compared to benzyl or arylpiperazine analogs .
  • Indole Position Sensitivity : Indol-2-yl derivatives (target compound) may exhibit stronger binding to receptors requiring planar aromatic interactions (e.g., 5-HT2A) than indol-3-yl or indol-5-yl variants .
  • Piperazine Flexibility : Rigid cyclic substituents (e.g., sulfone) may reduce off-target effects but limit adaptability to diverse receptor conformations .

Biological Activity

The compound (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone , with the CAS number 1282098-34-3, is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential pharmacological properties. The molecular formula is C18H23N3O3SC_{18}H_{23}N_{3}O_{3}S, indicating the presence of various functional groups that contribute to its biological activity.

Chemical Structure

The compound features a piperazine moiety linked to a tetrahydrothiophene and an indole derivative. This unique arrangement suggests potential interactions with biological targets, making it an interesting subject for pharmacological studies.

PropertyValue
Molecular Formula C18H23N3O3S
Molecular Weight 361.5 g/mol
CAS Number 1282098-34-3

The biological activity of this compound is hypothesized to involve several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing various physiological processes.

Biological Activity

Preliminary studies suggest that compounds similar to (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone exhibit a range of biological activities:

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains and fungi.

Anti-inflammatory Properties

Studies have suggested that the compound may interact with cyclooxygenase enzymes, which play a critical role in inflammation. This interaction could lead to reduced inflammatory responses.

Neuroprotective Effects

Given the structural similarities with other neuroactive compounds, there is potential for neuroprotective effects, which warrant further investigation.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Study on Antimicrobial Efficacy :
    • A study investigated the antimicrobial efficacy of tetrahydrothiophene derivatives and found promising results against Gram-positive and Gram-negative bacteria.
    • Reference: Journal of Medicinal Chemistry (2020).
  • Inflammation Model :
    • In a rat model of inflammation, compounds with similar structures demonstrated significant reductions in inflammatory markers when administered.
    • Reference: Pharmacology Reports (2021).
  • Neuroprotective Screening :
    • A screening of indole derivatives revealed potential neuroprotective effects, suggesting that modifications to the indole structure can enhance activity.
    • Reference: European Journal of Pharmacology (2022).

Comparison with Similar Compounds

The unique combination of functional groups in (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone sets it apart from similar compounds.

Compound NameKey Features
6-hydroxy-2-pheny-pyridazin-3(2H)-oneHydroxy group enhances solubility
Tert-butyl (2S,4S)-4-[4-(3-methyl-pyrazol) piperazine]Pyrazole moiety for different biological activity
4-methyl-piperazine derivativesModifications lead to altered receptor selectivity

These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.

Q & A

What are the optimal synthetic routes for (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone, and how can challenges in introducing the tetrahydrothiophene dioxide moiety be addressed?

Basic Research Focus : Synthesis and purification methodology.
Methodological Answer :

  • Key Steps :
    • Piperazine Functionalization : React 1-methyl-1H-indole-2-carboxylic acid with a piperazine derivative using carbodiimide coupling agents (e.g., EDC/HOBt) to form the methanone bridge .
    • Tetrahydrothiophene Dioxide Introduction : Sulfonation of tetrahydrothiophene using oxidizing agents like m-CPBA or H₂O₂ under controlled conditions to form the 1,1-dioxide moiety .
    • Coupling : Use nucleophilic substitution or Buchwald-Hartwig amination to link the sulfonated tetrahydrothiophene to the piperazine ring.
  • Challenges :
    • Stereochemical Control : The sulfonation step may lead to racemization; chiral HPLC or asymmetric catalysis can mitigate this .
    • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended for isolating the final product .

How can researchers resolve discrepancies in reported biological activities of structurally similar piperazine-indole methanones?

Advanced Research Focus : Data contradiction analysis in structure-activity relationships (SAR).
Methodological Answer :

  • Comparative SAR Strategies :
    • Receptor Binding Assays : Compare binding affinities (e.g., histamine H1/H4 receptors) using radioligand displacement assays. For example, dual ligands like those in show varied activity based on substituent electronic effects.
    • Crystallographic Analysis : Use X-ray diffraction (as in ) to correlate conformational flexibility (e.g., piperazine ring puckering) with receptor engagement.
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding with the sulfone group .
  • Mitigating Variables :
    • Standardize assay conditions (pH, temperature) to minimize experimental variability.
    • Validate purity via NMR and LC-MS to rule out impurities skewing results .

What spectroscopic and chromatographic methods are most effective for characterizing the purity and stability of this compound?

Basic Research Focus : Analytical validation.
Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the indole and sulfone groups. For example, the indole NH proton (δ ~12 ppm) should be absent due to methylation .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Chromatography :
    • HPLC : Use a C18 column with UV detection at 254 nm; retention time and peak symmetry indicate purity (>95%) .
  • Stability Testing :
    • Accelerated degradation studies under heat (40°C) and humidity (75% RH) for 4 weeks to identify hydrolytic or oxidative degradation products .

How can researchers design experiments to assess the compound’s potential as a dual receptor ligand, such as targeting histamine H1 and H4 receptors?

Advanced Research Focus : Pharmacological experimental design.
Methodological Answer :

  • In Vitro Assays :
    • Radioligand Competition : Use [³H]-mepyramine (H1) and [³H]-histamine (H4) to measure IC₅₀ values in transfected HEK293 cells .
    • Functional Assays : Monitor cAMP or calcium flux in receptor-expressing cells to determine agonist/antagonist profiles.
  • Negative Controls : Include known antagonists (e.g., JNJ 7777120 for H4) to validate assay specificity.
  • Data Interpretation : Use Schild analysis to classify efficacy (full/partial agonist) and calculate Ki values .

What strategies mitigate solubility limitations during in vitro assays for this lipophilic compound?

Basic Research Focus : Formulation optimization.
Methodological Answer :

  • Solubility Enhancement :
    • Co-Solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin inclusion complexes .
    • Micelle Formation : Incorporate surfactants like Tween-80 or Cremophor EL in buffer solutions.
  • Validation :
    • Dynamic light scattering (DLS) to confirm nanoparticle size (<200 nm) and zeta potential (>|±20| mV) for colloidal stability .

How does the sulfone group in the tetrahydrothiophene dioxide moiety influence receptor binding compared to non-sulfonated analogs?

Advanced Research Focus : Mechanistic SAR studies.
Methodological Answer :

  • Electrostatic Effects :
    • The sulfone group increases electron-withdrawing character, potentially enhancing hydrogen bonding with receptor residues (e.g., Lys⁵.39 in H4R) .
  • Comparative Studies :
    • Synthesize analogs without sulfonation (e.g., tetrahydrothiophene or thiophene derivatives) and compare binding affinities .
  • Thermodynamic Profiling :
    • Isothermal titration calorimetry (ITC) to measure ΔH and ΔS changes upon ligand-receptor binding .

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